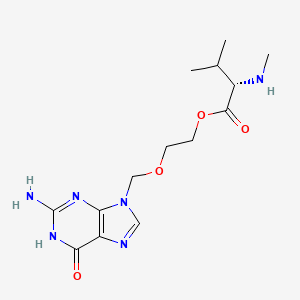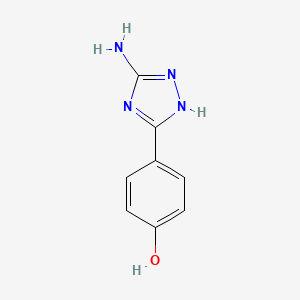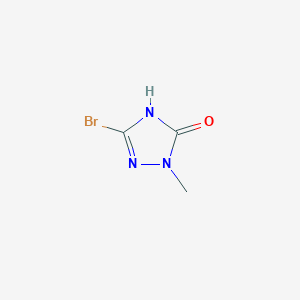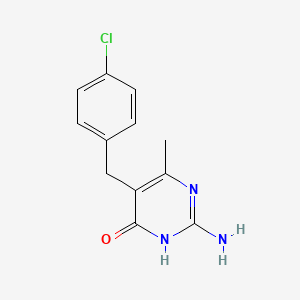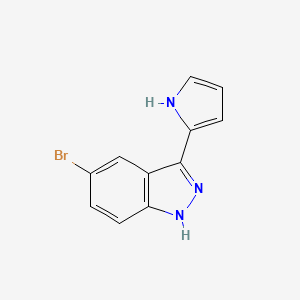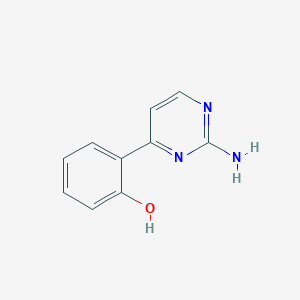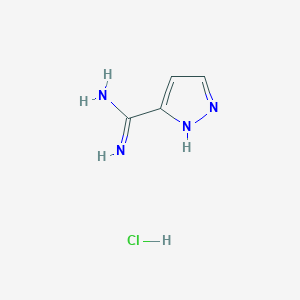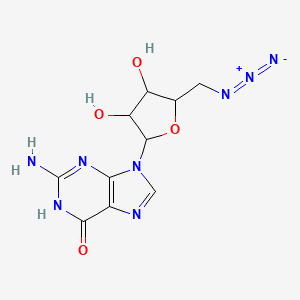![molecular formula C13H25ClN2O2 B1384330 tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride CAS No. 2059949-62-9](/img/structure/B1384330.png)
tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride
Übersicht
Beschreibung
“tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride” is a chemical compound with the CAS Number: 2059949-62-9 . It has a molecular weight of 276.81 . The IUPAC name of this compound is tert-butyl (((1R,5S)-3-azabicyclo[3.2.1]octan-8-yl)methyl)carbamate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-11-9-4-5-10(11)7-14-6-9;/h9-11,14H,4-8H2,1-3H3,(H,15,16);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Muscarinic Receptor Ligand Activity
The compound, specifically referred to as PTAC in one study, demonstrated potent activity as a muscarinic receptor ligand. It exhibited high affinity for central muscarinic receptors and showed partial agonist effects at muscarinic M2 and M4 receptors, along with antagonist effects at M1, M3, and M5 receptors. This compound inhibited conditioned avoidance responding, dopamine receptor agonist-induced behavior, and D-amphetamine-induced FOS protein expression in the nucleus accumbens, without inducing significant side effects like catalepsy, tremor, or salivation at pharmacologically relevant doses. These findings highlight PTAC's potential for treating conditions like schizophrenia due to its functional dopamine receptor antagonism, despite lacking direct affinity for dopamine receptors (Bymaster et al., 1998).
Toxicokinetics and Metabolite Characterization
In another line of research, the toxicokinetics of structurally similar ethers like ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE) were studied in human volunteers. These compounds, used as gasoline additives, were analyzed for their uptake, distribution, metabolism, and elimination patterns. Studies found that these ethers had low respiratory uptake, a linear kinetic profile up to certain exposure levels, and metabolites that included tert-butyl alcohol (TBA) and acetone. It's suggested that TBA may serve as a more appropriate biomarker for exposure to these ethers than the parent compounds themselves. Such studies are crucial for understanding the potential environmental and health impacts of these substances (Nihlen et al., 1998; Nihlen et al., 1999).
Environmental Exposure Assessment
Further studies explored environmental exposure to similar ethers (MTBE and MTAE) in occupational settings, like gasoline road-tanker loading, and analyzed their metabolites in urine as a method for assessing uptake. Such research is pivotal for developing safety protocols and understanding the potential health risks associated with occupational exposure to these substances (Saarinen et al., 1998; Vainiotalo et al., 1998).
Potential Therapeutic Uses
Some studies have also investigated the therapeutic potential of similar compounds. For instance, methyl tert-butyl ether (MTBE) was explored for its ability to dissolve gallstones, offering a non-surgical treatment option for patients with cholesterol gallstones. This highlights the potential medical applications of such compounds in treating specific health conditions (Thistle et al., 1989).
Safety And Hazards
The safety information available indicates that this compound has the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.2.1]octan-8-ylmethyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-11-9-4-5-10(11)7-14-6-9;/h9-11,14H,4-8H2,1-3H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKQVCIWSQTTGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2CCC1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384249.png)
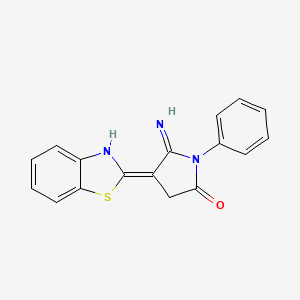
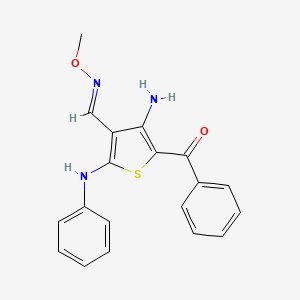
![7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384254.png)
![6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384255.png)

